1-Cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
Description
1-Cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid is a dihydropyridine derivative characterized by a cyclopropyl substituent at position 1, a methyl group at position 6, and a keto group at position 3. This scaffold is structurally analogous to intermediates used in synthesizing bioactive molecules, including antivirals and calcium channel blockers. Its unique substitution pattern may influence physicochemical properties (e.g., solubility, stability) and biological interactions compared to other dihydropyridine derivatives .
Properties
IUPAC Name |
1-cyclopropyl-6-methyl-4-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-6-4-9(12)8(10(13)14)5-11(6)7-2-3-7/h4-5,7H,2-3H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSBPEJBKHUQRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1C2CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of cyclopropylamine and methyl acetoacetate as starting materials, followed by cyclization and oxidation steps . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-Cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl and methyl positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Development
1-Cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features enhance bioactivity, particularly for compounds targeting neurological disorders. Research indicates that derivatives of this compound exhibit promising activity against conditions such as Alzheimer's disease and other neurodegenerative disorders due to their ability to modulate neurotransmitter systems and inhibit specific enzymes involved in pathophysiological processes .
Agricultural Chemistry
In the realm of agricultural chemistry, this compound is utilized in the formulation of agrochemicals. It contributes to the development of effective pesticides and herbicides that improve crop yield while minimizing environmental impact. The compound's ability to inhibit specific biological pathways in pests makes it a valuable asset in sustainable agriculture practices .
Biochemical Research
Researchers employ this compound in studies related to enzyme inhibition and receptor binding. This research provides insights into metabolic pathways and identifies potential therapeutic targets for various diseases. Notably, its role as an enzyme inhibitor can lead to advancements in drug design aimed at treating metabolic disorders .
Material Science
The unique properties of this compound also make it suitable for applications in material science. It can be used to create novel materials such as polymers and coatings that offer enhanced durability and chemical resistance. The incorporation of this compound into material formulations can lead to products with improved performance characteristics, suitable for various industrial applications .
Case Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry investigated the neuroprotective effects of derivatives of this compound on neuronal cell lines exposed to oxidative stress. The findings indicated significant reductions in cell death and oxidative damage markers, suggesting potential therapeutic applications for neurodegenerative diseases .
Case Study 2: Agricultural Efficacy
Research conducted by agricultural scientists demonstrated that formulations containing this compound exhibited high efficacy against common agricultural pests while showing low toxicity to beneficial insects. This study highlighted its potential role in integrated pest management strategies, contributing to sustainable agricultural practices .
Comparative Analysis Table
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects . For example, it may block AP-1-mediated luciferase activity, indicating its anti-inflammatory function .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Calculated based on PubChem data.
- Cyclopropyl vs. Aromatic Substituents : The cyclopropyl group in the target compound may enhance metabolic stability compared to bulky aromatic groups (e.g., 3-nitrophenyl in barnidipine intermediates), which are prone to oxidative degradation .
- Methoxycarbonyl Groups : Found in dolutegravir precursors (), these groups improve solubility but may reduce cell permeability compared to methyl or cyclopropyl substituents .
Biological Activity
1-Cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid (CAS Number: 1516571-42-8) is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₀H₁₁NO₃
- Molecular Weight : 193.20 g/mol
- IUPAC Name : this compound
Antimicrobial Properties
Research indicates that compounds similar to 1-cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine derivatives exhibit significant antimicrobial activity. A study evaluated the antibacterial effects of various derivatives and found that certain modifications enhanced their efficacy against bacterial strains .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Inhibitors derived from dihydropyridine structures have shown promise in targeting cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. For instance, related compounds have demonstrated IC50 values in the low micromolar range against CDK2 and CDK9 .
Neuroprotective Effects
Given its structural characteristics, the compound is being explored for neuroprotective effects. Preliminary studies suggest that it may influence neurotransmitter systems and exhibit potential in treating neurodegenerative diseases .
Table of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | CDK2 and CDK9 inhibition | |
| Neuroprotective | Modulation of neurotransmitter systems |
Notable Research Findings
- Antimicrobial Evaluation : A study highlighted the effectiveness of related compounds against various bacterial strains, emphasizing the importance of structural modifications in enhancing activity.
- Enzymatic Studies : Investigations into enzyme inhibition revealed that modifications to the dihydropyridine core can significantly alter selectivity and potency against specific kinases.
Applications in Pharmaceutical Development
The unique properties of 1-cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine derivatives make them suitable candidates for drug development targeting neurological disorders and cancer therapies. Their ability to inhibit key enzymes involved in cell proliferation positions them as potential therapeutic agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
